molecular formula C12H15N3O2 B12990684 Methyl 8-isopropyl-2-methylimidazo[1,2-b]pyridazine-7-carboxylate

Methyl 8-isopropyl-2-methylimidazo[1,2-b]pyridazine-7-carboxylate

Cat. No.: B12990684
M. Wt: 233.27 g/mol
InChI Key: PQYFDOGAIVWBGO-UHFFFAOYSA-N
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Description

Methyl 8-isopropyl-2-methylimidazo[1,2-b]pyridazine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-isopropyl-2-methylimidazo[1,2-b]pyridazine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: Involving the formation of the imidazo[1,2-b]pyridazine core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the isopropyl and methyl groups through alkylation reactions.

    Esterification: Formation of the carboxylate ester group through esterification reactions.

Industrial Production Methods

Industrial production methods often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-isopropyl-2-methylimidazo[1,2-b]pyridazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 8-isopropyl-2-methylimidazo[1,2-b]pyridazine-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for developing new pharmaceuticals due to its biological activity.

    Material Science: Utilized in the synthesis of advanced materials with unique properties.

    Biological Studies: Employed in studying biological pathways and mechanisms due to its interaction with various biomolecules.

Mechanism of Action

The mechanism of action of Methyl 8-isopropyl-2-methylimidazo[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: Known for their medicinal applications.

    Imidazo[1,2-a]pyrimidines: Used in synthetic chemistry and drug development.

Uniqueness

Methyl 8-isopropyl-2-methylimidazo[1,2-b]pyridazine-7-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

methyl 2-methyl-8-propan-2-ylimidazo[1,2-b]pyridazine-7-carboxylate

InChI

InChI=1S/C12H15N3O2/c1-7(2)10-9(12(16)17-4)5-13-15-6-8(3)14-11(10)15/h5-7H,1-4H3

InChI Key

PQYFDOGAIVWBGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C(=C(C=N2)C(=O)OC)C(C)C

Origin of Product

United States

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